2,4-Diaminotoluene

Catalog No.
S601302
CAS No.
95-80-7
M.F
C7H10N2
CH3C6H3(NH2)2
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminotoluene

CAS Number

95-80-7

Product Name

2,4-Diaminotoluene

IUPAC Name

4-methylbenzene-1,3-diamine

Molecular Formula

C7H10N2
CH3C6H3(NH2)2
C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3

InChI Key

VOZKAJLKRJDJLL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)N

Solubility

1 to 5 mg/mL at 70° F (NTP, 1992)
In water, 3.18X10+4 mg/L at 25 °C (est)
Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide
Soluble in water, alcohol, and ether
Solubility in water, g/100ml at 20 °C: 3.5
Soluble

Synonyms

4-Methyl-1,3-benzenediamine; Toluene-2,4-diamine; 1,3-Diamino-4-methylbenzene; 2,4-Diamino-1-methylbenzene; 2,4-Tolylenediamine; 3-Amino-4-methylaniline; 4-Methyl-1,3-benzendiamine; 4-Methyl-1,3-benzenediamine; 4-Methyl-1,3-phenylenediamine; 4-Methy

Canonical SMILES

CC1=C(C=C(C=C1)N)N

Precursor for Polyurethane Materials

  • A primary application of 2,4-DAT is as a precursor to toluene diisocyanate (TDI), a crucial component in polyurethane synthesis []. Polyurethanes are versatile polymers with extensive use in insulation, coatings, adhesives, and elastomers. Research explores using 2,4-DAT to develop new and improved TDI derivatives with enhanced properties for specific polyurethane applications.

Organic Synthesis and Dyes

  • 2,4-DAT serves as a building block in organic synthesis for various functional molecules. Studies investigate its reactivity with different reagents to produce complex organic compounds with desired properties []. Additionally, 2,4-DAT reacts with benzenediazonium chloride to form Basic Orange 1, a cationic azo dye []. Researchers explore its potential for creating novel dyes with specific colors and functionalities.

Toxicological Studies

  • Due to its potential health hazards, 2,4-DAT is a subject of toxicological research. Scientists investigate its mechanisms of toxicity at the cellular and molecular level. Studies examine its effects on various organs and systems, aiming to understand its potential carcinogenicity and other adverse effects [, ]. This research helps establish safe handling practices and occupational exposure limits for 2,4-DAT.

2,4-Diaminotoluene is an aromatic organic compound with the chemical formula C₇H₈N₂. It appears as a white solid, although commercial samples may exhibit a yellow-tan color due to impurities. This compound is one of six possible isomers that share the same molecular formula. Its structure consists of a toluene ring substituted with two amino groups at the 2 and 4 positions, which significantly influences its chemical reactivity and biological activity .

2,4-Diaminotoluene is considered a hazardous compound due to the following properties [, ]:

  • Acute toxicity: Exposure can cause skin and eye irritation, respiratory problems, and other health effects.
  • Suspected carcinogen: The Environmental Protection Agency (EPA) classifies 2,4-Diaminotoluene as a probable human carcinogen (Group B2) [].
  • Combustible: It can ignite and generate toxic fumes when heated.
  • Explosive dust: Finely dispersed particles can form explosive mixtures in air [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling 2,4-Diaminotoluene, including gloves, safety glasses, and respiratory protection.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Properly dispose of waste according to regulations.

  • Azo Coupling: It reacts with benzenediazonium chloride to form Basic Orange 1, a cationic azo dye.
  • Condensation Reactions: When condensed with acetaldehyde, it produces Basic Yellow 9, an acridine dye.
  • Hydrogenation: It can be synthesized through the hydrogenation of 2,4-dinitrotoluene using a nickel catalyst or iron powder as a reducing agent .

These reactions highlight its utility in dye production and its role as an intermediate in various organic syntheses.

The biological activity of 2,4-diaminotoluene has been the subject of significant research due to its toxicity profile. It is classified as a potential occupational carcinogen, having caused tumors in animal studies at various tissue sites through different exposure routes. Acute exposure can lead to severe skin irritation and systemic effects such as liver damage and methemoglobinemia . The compound's interaction with biological systems underscores the importance of handling it with care in industrial settings.

Two primary methods are commonly used for synthesizing 2,4-diaminotoluene:

  • Hydrogenation of 2,4-Dinitrotoluene: This method involves reducing 2,4-dinitrotoluene using hydrogen gas in the presence of a nickel catalyst.
  • Reduction with Iron Powder: A laboratory-scale method employs iron powder to reduce 2,4-dinitrotoluene to yield 2,4-diaminotoluene .

These methods are crucial for producing the compound on both industrial and laboratory scales.

2,4-Diaminotoluene has several important applications:

  • Manufacture of Toluene Diisocyanate: It serves as a key raw material for producing toluene diisocyanate, which is vital in polyurethane chemistry.
  • Dye Production: The compound is utilized in producing various dyes due to its ability to form azo compounds.
  • Polyurethane Degradation Product: It is also recognized as a degradation product of polyurethane materials made using toluene diisocyanate .

These applications demonstrate its significance in both chemical manufacturing and material science.

Research indicates that 2,4-diaminotoluene interacts with various chemicals and biological systems:

  • Toxicity Studies: Investigations into its toxicity reveal that it can cause severe health effects upon exposure, including skin burns and liver damage.
  • Chemical Reactivity: The compound can neutralize acids exothermically and may react vigorously with oxidizing agents and halogenated compounds .

Understanding these interactions is essential for ensuring safe handling practices in industrial environments.

Several compounds share structural similarities with 2,4-diaminotoluene. Here are some notable examples:

Compound NameStructureKey Differences
2,6-DiaminotolueneC₇H₈N₂ (different isomer)Similar properties but different reactivity patterns.
AnilineC₆H₅NH₂Lacks the methyl group; primarily used in dye production.
3-AminotolueneC₇H₈N₂ (different isomer)Different substitution pattern; less toxic than 2,4-diaminotoluene.

The uniqueness of 2,4-diaminotoluene lies in its specific amino group positioning on the aromatic ring, which influences both its chemical reactivity and biological activity compared to these similar compounds .

Catalytic Hydrogenation of Nitro Precursors

The primary industrial route for 2,4-diaminotoluene production involves the catalytic hydrogenation of 2,4-dinitrotoluene, representing the most economically viable and widely adopted manufacturing process. Industrial operations typically employ nickel-based catalysts supported on various substrates, with 5% palladium on active carbon (Pd/C) and nickel on zeolite Y (10% Ni/HY) demonstrating exceptional performance characteristics. Research conducted on kinetic mechanisms reveals that the hydrogenation process operates through a complex consecutive and parallel reaction pathway, with optimal conditions occurring at temperatures between 333-363 K and hydrogen pressures ranging from 1.3-5.4 MPa.

Detailed kinetic studies demonstrate that the conversion mechanism proceeds via multiple intermediate compounds, including 4-hydroxylamino-2-nitrotoluene (4-HA-2-NT), 4-amino-2-nitrotoluene (4-A-2-NT), and 2-amino-4-nitrotoluene (2-A-4-NT). The reaction pathway analysis indicates that ortho-nitro groups undergo direct conversion to corresponding amino groups, while para-nitro groups initially form hydroxylamine intermediates before complete reduction. Laboratory-scale preparation methods utilize iron powder reduction of 2,4-dinitrotoluene as an alternative approach, though this technique remains primarily confined to research applications due to economic considerations.

Recent developments in catalyst technology have introduced innovative magnetic separation systems, with nickel ferrite decorated noble metal containing nitrogen-doped carbon nanotubes (NiFe₂O₄/N-BCNT) achieving remarkable performance metrics. These advanced catalytic systems demonstrate exceptional activity with 100% dinitrotoluene conversion and 99% toluene diamine yield within 120 minutes at 333 K, while enabling magnetic recovery through external magnetic fields. The development of such systems addresses critical industrial concerns regarding catalyst recovery and reuse, potentially reducing operational costs and environmental impact.

Alternative Reduction Techniques

Electrochemical reduction methods present viable alternatives to traditional catalytic hydrogenation, offering potential advantages in terms of process control and environmental considerations. Comprehensive electrochemical studies reveal that 2,4-dinitrotoluene undergoes stepwise reduction through well-defined mechanisms, with the process exhibiting distinct characteristics depending on reaction conditions. In aprotic solvents without proton sources, the compound demonstrates two well-resolved one-electron transfers, while pH-buffered conditions enable irreversible eight-proton, eight-electron reduction to 2,4-bis(N-hydroxylamino)toluene.

Research utilizing room temperature ionic liquids (RTILs) as reaction media provides detailed mechanistic insights into the electrochemical reduction process. Cyclic voltammetry studies in eight different ionic liquids reveal two distinctive peaks corresponding to stepwise reduction of nitro groups, with diffusion coefficients showing linear relationships with inverse viscosity. The electrochemical approach demonstrates particular promise for analytical applications, with iron-modified glassy carbon electrodes showing enhanced sensitivity for detection purposes.

Iron powder reduction in acetic acid represents another established alternative method, particularly valuable for laboratory-scale synthesis and research applications. This approach offers advantages in terms of equipment simplicity and operational safety, though it typically produces lower yields compared to catalytic hydrogenation methods. The mechanism involves reduction of nitro groups through electron transfer from metallic iron, with acetic acid serving as both solvent and proton source for the reduction process.

Isomer Purity Challenges and Industrial Contamination

Commercial 2,4-diaminotoluene production faces significant challenges related to isomer purity, with typical industrial samples containing up to 20% of the 2,6-isomer as a common contaminant. This contamination arises from the starting material preparation process, where 2,4-dinitrotoluene synthesis inherently produces multiple isomeric forms that carry through to the final product. The presence of isomeric impurities significantly impacts downstream applications, particularly in polyurethane production where isomer ratios directly influence polymer properties and performance characteristics.

Sophisticated separation processes have been developed to address these purity challenges, utilizing advanced distillation techniques and specialized column configurations. The separation methodology involves initial removal of water and solvents, followed by isomer distillation in specialized columns designed to separate low-boiling toluene diamine isomers from high-boiling materials. Critical process parameters include maintaining specific concentration ratios and implementing recycling systems to maximize yield while achieving target purity specifications.

Industrial contamination issues extend beyond isomeric impurities to include high-boiling materials that accumulate during processing and can significantly impact product quality. Advanced separation protocols concentrate these materials to 25-60% by weight before implementing specialized recovery techniques involving ortho-toluene diamine addition and distillation recycling. These sophisticated purification processes represent substantial capital and operational investments but remain essential for producing specification-grade materials for critical applications.

Non-Phosgene Routes for Toluene Diisocyanate Precursors

Revolutionary developments in non-phosgene synthesis routes address growing environmental and safety concerns associated with traditional phosgene-based toluene diisocyanate production. The most promising approach involves reaction of toluene diamine with dimethyl carbonate (DMC) to produce intermediate diurethane compounds, followed by thermal decomposition to yield diisocyanates and recyclable methanol. This process eliminates the need for highly toxic phosgene while achieving comparable yields of approximately 90% based on input toluene diamine.

Recent industrial developments demonstrate successful pilot plant operations for non-phosgene synthesis, with the world's first commercial-scale facility completing 72-hour operation trials in 2024. The process comprises four main stages: synthesis using DMC and toluene diamine with proprietary catalysts, separation of intermediate products, water washing for purification, and catalytic pyrolysis to produce final toluene diisocyanate. This technological breakthrough represents a significant advancement in sustainable chemical manufacturing, offering improved safety profiles and reduced environmental impact compared to conventional phosgene methods.

Alternative reductive carbonylation approaches utilize palladium-based catalysts for direct conversion of dinitrotoluene to carbamate intermediates in alcohol solvents. The [Pd(OAc)₂ 1,10-phenanthroline] catalyst system demonstrates exceptional efficiency in forming dicarbamate products, though commercial viability remains challenged by catalyst costs and process complexity. Research continues to focus on catalyst optimization and process intensification to improve economic competitiveness while maintaining environmental advantages.

Physical Description

2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes.
OtherSolid
Solid
COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR.
Colorless crystalline solid.
Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.]

Color/Form

Needles from water; crystals from alcohol
Prisms from alcohol
Colorless crystals

XLogP3

0.1

Boiling Point

558 °F at 760 mm Hg (NTP, 1992)
292.0 °C
292 °C
558°F

Flash Point

300 °F (NTP, 1992)
149 °C
300°F

Vapor Density

Relative vapor density (air = 1): 4.2

Density

1.045 at 212 °F (NTP, 1992)
1.26 kg/l
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.05 (Liquid at 212°F)

LogP

0.14 (LogP)
log Kow = 0.14
0.14
0.35

Melting Point

210 °F (NTP, 1992)
99.0 °C
99 °C
99°C
210°F

UNII

IS1AKN4HYB

Related CAS

5459-85-8 (mono-hydrochloride)
636-23-7 (di-hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Vapor Pressure

1 mm Hg at 223.7 °F ; 10 mm Hg at 305.1° F (NTP, 1992)
1.70e-04 mmHg
1.70X10-4 mm Hg at 25 °C
Vapor pressure, kPa at 106.5 °C: 0.13
1 mmHg at 223.7°F
(224°F): 1 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities.

Other CAS

95-80-7
71111-07-4
25376-45-8

Wikipedia

Toluene-2,4-diamine

Biological Half Life

Data from studies on the rat, rabbit, mouse, guinea-pig, and dog exposed to diaminotoluenes (cutaneous, subcutaneous, intravenous, intraperitoneal, or oral by gavage) showed fast elimination rates. The elimination of radioactivity from various tissues in rodents followed a well-defined biphasic pattern. Rapid elimination over 7 hr was followed by a rather slow decline in the isotopic contents of tissues. The half-lives of tissue elimination during the fast phase were 0.89, 0.43, and 1.51 hr for male mouse liver, kidneys, and blood, respectively. During the slow phase of elimination, the half-lives for liver, kidneys, and blood in male mice were 11.7, 9.1, and 12.6 hr, respectively. The half-lives of elimination of radioactivity, during the slow phase, were greater for muscle (23.9 hr) and skin (29.2 hr) than for any other tissue.

Use Classification

Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens

Methods of Manufacturing

It is produced commercially ... by nitrating toluene to produce a dinitrotoluene mixture containing approximately 80% 2,4-isomer and 20% 2,6-isomer (with small amounts of 2,3- and 3,4-dinitrotoluene, followed by catalytic reduction to a mixture of the corresponding diamines.
Reduction of m-dinitrotoluene with iron and hydrochloric acid.

General Manufacturing Information

All other basic organic chemical manufacturing
1,3-Benzenediamine, 4-methyl-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
From a commercial standpoint, the most important toluenediamine isomers are the meta, or 2,4- and 2,6-isomers, which are obtained as a mixture by hydrogenation of the corresponding dinitrotoluenes. ... About 4% of the 2,3- and 3,4-isomers are formed as byproducts during toluene dinitration, and the same isomeric diamines subsequently appear as impurities in the mixture of m-diamines. They can be removed by distillation and are sold as commercial o-toluenediamine.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-diaminotoluene; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-diaminotoluene; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 10 ug/L.
Method: NIOSH 5516, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: 2,4-toluenediamine in the presence of isocyanates; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: OSHA 65; Procedure: gas chromatography using an electron capture detector; Analyte: 2,4-diaminetoluene; Matrix: air; Detection Limit: 11 parts per trillion (56 nanogram/cu m).
For more Analytic Laboratory Methods (Complete) data for TOLUENE-2,4-DIAMINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Thin layer chromatography, gas liquid chromatography, and high performance liquid chromatography separation of metabolic products of 2,4-diaminotoluene from urine was improved by using paper.
High performance liquid chromatography of 2,4-diaminotoluene, and its application to determination of 2,4-diaminotoluene in urine and plasma is described.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... In rats fed various combinations of 0.1% 2,4-diaminotoluene & 0.25% ethionine in diet, there was evidence of incr incidence of hepatocellular carcinomas over that in rats treated with 2,4-diaminotoluene alone.
The mutagenicity of 2,4-diaminotoluene in Ames's Salmonella/microsome test was remarkably enhanced by treatment with hydrogen peroxide. Therefore, identification of the major mutagenic reaction product of 2,4-diaminotoluene with hydrogen peroxide at room temperature has been performed. Red precipitates were produced in a 2 day reaction mixture and were column chromatographed on silica gel. 5 Fractions having mutagenic potency were obtained. The red crystalline needles, obtained as the major reaction product, were separated from fraction 2 and were subjected to high resolution mass spectrometry, (1)H and (13)C NMR spectrometry. The structure of the compound was determined to be 2,7-diamino-3,8-dimethylphenazine from physicochemical and chemical evidence. The compound induced 212 revertants/nmole in Salmonella typhimurium TA98 with 25 uL S9 per plate.
In studies of the metabolism of aromatic amines in the Ames/Salmonella assay, a rapid and quantitative conversion of the mutagenic and carcinogenic aromatic amine 2,4-diaminotoluene to a single product was observed. This product was only produced in the presence of methanol, and not other organic solvents. Isolation of this product showed that it was highly mutagenic in Salmonella TA98 with S9 activation. Characterization of the product of the interaction of methanol and 2,4-diaminotoluene indicated that methanol is activated to a reactive intermediate, probably formaldehyde by the 9000 X g supernatant used in the Ames/Salmonella assay. The formaldehyde subsequently reacts with 2,4-diaminotoluene to form the mutagenic product, identified as bis-5,5'(2,4,2',4-tetraaminotolyl)methane. Results of this study demonstrate that methanol may be an inappropriate solvent for mutation and metabolism studies of aromatic amines and possibly other chemicals, and that solvent xenobiotic interactions may in some cases lead to the misinterpretation of results.
2,4-Diaminotoluene, an aromatic amine hepatocarcinogen in rats and mice, reacts extensively with formaldehyde produced by the oxidation of methanol to form a single reaction product. Using (1)H and (13)C NMR and high resolution mass spectroscopy, this product was shown to be bis(2,4-diamino-5-tolyl)methane. This reaction product is shown to occur under conditions whereby methanol is metabolized to formaldehyde by rat hepatic postmitochondrial supernatant. These results demonstrate a novel reaction of aromatic amines and formaldehyde in biological samples and indicate that methanol as a solvent may become activated in vitro and produce complex interactions with solutes.
The carcinogenicity of 2,4-diaminotoluene in male Wistar rats fed diets containing 0.06% or 0.1% was antagonized by concomitant feeding of 3-methycholanthrene, alpha-naphthyl isothiocyanate or para-hydroxypropiophenone.

Stability Shelf Life

Readily becomes oxidized in neutral or alkaline soln to form dark products

Dates

Modify: 2023-08-15

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